molecular formula C23H34N4O2S B11058635 5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11058635
M. Wt: 430.6 g/mol
InChI Key: JPXLQSALVRCZMB-UHFFFAOYSA-N
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Description

The compound “5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” is a complex organic molecule with a unique structure. It contains multiple functional groups, including an amine, ether, thioether, and a triazatricyclo ring system. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the triazatricyclo ring system, introduction of the thioether group, and functionalization with the diethylamino and methoxymethyl groups. Common synthetic methods might include:

    Cyclization reactions: to form the triazatricyclo ring system.

    Nucleophilic substitution: to introduce the thioether group.

    Alkylation reactions: to attach the diethylamino and methoxymethyl groups.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to accelerate reactions.

    Purification techniques: such as chromatography to isolate the desired product.

    Scale-up processes: to transition from laboratory to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceuticals: Potential use as a therapeutic agent due to its complex structure and functional groups.

Industry

    Materials science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to enzymes: Inhibition or activation of enzyme activity.

    Interaction with receptors: Modulation of receptor signaling pathways.

    Disruption of cellular processes: Interference with cellular functions leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural complexity: The combination of multiple functional groups and a triazatricyclo ring system makes it unique.

    Potential biological activity: The presence of functional groups that can interact with biological targets.

Properties

Molecular Formula

C23H34N4O2S

Molecular Weight

430.6 g/mol

IUPAC Name

5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C23H34N4O2S/c1-7-26(8-2)10-9-11-27-18(12-15(3)4)25-20-19-17(14-29-6)13-16(5)24-22(19)30-21(20)23(27)28/h13,15H,7-12,14H2,1-6H3

InChI Key

JPXLQSALVRCZMB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NC2=C(C1=O)SC3=NC(=CC(=C23)COC)C)CC(C)C

Origin of Product

United States

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